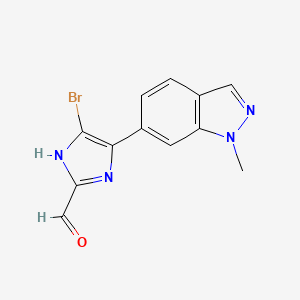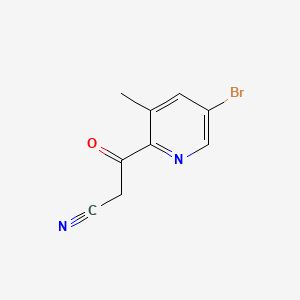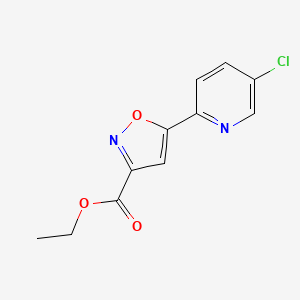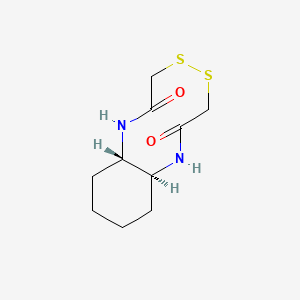![molecular formula C11H11N5 B13712558 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 is a stable isotope-labeled compound used primarily in scientific research. This compound is a derivative of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, which is a heterocyclic aromatic amine (HAA) found in cooked meats and fish. It is known for its mutagenic and carcinogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline involves heating a mixture of creatinine, glucose, and glycine in diethylene glycol containing 14% water at 128°C for 2 hours. The mutagens formed are then purified through various chromatographic techniques . The stable isotope-labeled version, 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2, is synthesized similarly but incorporates isotopically labeled precursors.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis would involve scaling up the laboratory methods and ensuring the incorporation of stable isotopes in the precursors.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of N-hydroxy derivatives.
O-acetylation: Catalyzed by N-acetyltransferase 2 (NAT2), forming O-acetylated products.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, typically in the presence of NADPH and oxygen.
O-acetylation: N-acetyltransferase 2, acetyl-CoA as the acetyl donor.
Major Products
Deoxyguanosine-C8-MeIQx: A DNA adduct formed during the bioactivation of the compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 is used extensively in scientific research, particularly in the following fields:
Chemistry: Studying the metabolic pathways and reaction mechanisms of heterocyclic aromatic amines.
Biology: Investigating the mutagenic and carcinogenic effects of HAAs on cellular and molecular levels.
Medicine: Understanding the role of HAAs in cancer development and progression.
Industry: Used in food safety research to assess the formation of mutagens during cooking processes.
Wirkmechanismus
The compound exerts its effects through bioactivation, which involves:
N-hydroxylation: Catalyzed by cytochrome P450 enzymes, forming N-hydroxy derivatives.
O-acetylation: Catalyzed by N-acetyltransferase 2, leading to the formation of reactive intermediates that can bind to DNA and form adducts.
DNA Adduct Formation: The reactive intermediates bind to DNA, causing mutations and potentially leading to carcinogenesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): Another HAA found in cooked meats, known for its mutagenic properties.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A prevalent HAA in cooked meats, also mutagenic and carcinogenic.
Uniqueness
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a significant advantage in research, enabling detailed investigation of the compound’s behavior and interactions in biological systems .
Eigenschaften
Molekularformel |
C11H11N5 |
|---|---|
Molekulargewicht |
216.22 g/mol |
IUPAC-Name |
3,8-dimethyl(213C,1,3-15N2)imidazolo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i11+1,15+1,16+1 |
InChI-Schlüssel |
DVCCCQNKIYNAKB-LRPKJYPNSA-N |
Isomerische SMILES |
CC1=CN=C2C=CC3=C(C2=N1)[15N]=[13C]([15N]3C)N |
Kanonische SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




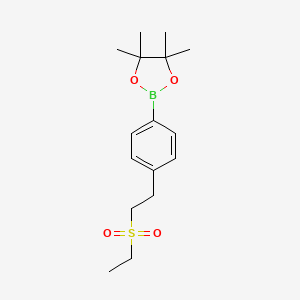
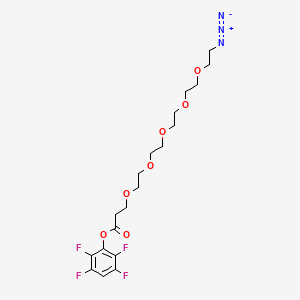

![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)

![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)
